molecular formula C19H13ClN4O B12937703 5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one CAS No. 833488-13-4

5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one

Cat. No.: B12937703
CAS No.: 833488-13-4
M. Wt: 348.8 g/mol
InChI Key: RJDBPCNTDNNICQ-UHFFFAOYSA-N
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Description

The compound 5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one is a hybrid heterocyclic molecule featuring a pyrimidinone core fused with a quinoline scaffold. The pyrimidinone moiety (2-amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one) is a key structural element, as evidenced by its catalog listing (Molecular Weight: 221.65, CAS: 98305-75-0) .

Properties

CAS No.

833488-13-4

Molecular Formula

C19H13ClN4O

Molecular Weight

348.8 g/mol

IUPAC Name

5-[2-amino-6-(4-chlorophenyl)pyrimidin-4-yl]quinolin-8-ol

InChI

InChI=1S/C19H13ClN4O/c20-12-5-3-11(4-6-12)15-10-16(24-19(21)23-15)13-7-8-17(25)18-14(13)2-1-9-22-18/h1-10,25H,(H2,21,23,24)

InChI Key

RJDBPCNTDNNICQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C3=NC(=NC(=C3)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 4-chloroaniline with a suitable aldehyde and guanidine under acidic conditions to form 2-amino-6-(4-chlorophenyl)pyrimidine.

    Formation of the Quinoline Ring: The quinoline ring can be synthesized by cyclization of an appropriate precursor such as 2-aminobenzophenone with a suitable reagent like phosphorus oxychloride.

    Coupling of Pyrimidine and Quinoline Rings: The final step involves coupling the pyrimidine and quinoline rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The chloro substituent on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Palladium on carbon with hydrogen gas or sodium borohydride.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and viral infections.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: This compound can bind to enzymes, receptors, and nucleic acids, thereby modulating their activity.

    Pathways Involved: It can inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It may also interfere with microbial cell wall synthesis and viral replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (pyrimidinone cores, halogenated aryl groups) or biological targets with the query compound:

Compound Name Core Structure Key Substituents Biological Activity/Application Yield/Purity Reference
5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one Pyrimidinone-Quinoline hybrid 4-Cl-phenyl, amino N/A (Structural focus) N/A
5-(4-Chlorophenyl)-6-((3-fluorobenzyl)thio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (15c) Pyrazolo[3,4-d]pyrimidinone 4-Cl-phenyl, 3-F-benzylthio Aldehyde Dehydrogenase 1A (ALDH1A) inhibition 44% yield, 99% HPLC
2-Amino-6-[(4-chlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one (4d) Thieno[2,3-d]pyrimidinone 4-Cl-benzylamino Dihydrofolate Reductase (DHFR) inhibition 72% yield
XL413 (S)-8-chloro-2-(pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one Benzofuropyrimidinone 8-Cl, pyrrolidinyl Cdc7/Cdk9 kinase inhibition N/A
Inhibitor D (4-(2-amino-6-[(1R)-2,2,2-trifluoro-1-(3'-fluorobiphenyl-4-yl)ethoxy]pyrimidin-4-yl)-L-phenylalanine) Pyrimidinyl-phenylalanine Trifluoroethoxy, biphenyl Tryptophan Hydroxylase (TPH) inhibition N/A

Key Observations

Structural Diversity: The query compound’s quinoline-pyrimidinone fusion distinguishes it from pyrazolo or thieno derivatives, which may alter binding affinity and selectivity. Halogenated aryl groups (e.g., 4-Cl-phenyl in 15c and 4d ) are common, enhancing lipophilicity and target engagement.

Synthetic Efficiency: Yields for pyrimidinone derivatives vary significantly. For example, 15c (44% yield) contrasts with 4d (72% yield) , suggesting substituent-dependent reactivity.

Biological Activity: Kinase Inhibition: XL413 and Inhibitor D highlight the pyrimidinone scaffold’s versatility in targeting kinases (Cdc7/Cdk9) and oxidoreductases (TPH). Enzyme Inhibition: Thieno-pyrimidinones (e.g., 4d ) show DHFR inhibition, a target for anticancer agents, while pyrazolo derivatives (e.g., 15c ) inhibit ALDH1A, relevant in oncology.

Purity and Characterization: HPLC purity >98% is standard for bioactive pyrimidinones (e.g., 15c ), ensuring reliability in pharmacological assays. NMR and HRMS data (e.g., in ) confirm structural integrity for analogs like 2-amino-6-chloropyrimidin-4(3H)-one.

Contradictions and Limitations

  • Substituent Effects : The 2-methoxyphenyl group in 15e reduces yield (19%) compared to 2-fluorophenyl in 15d (70%), indicating steric or electronic challenges in synthesis.

Biological Activity

The compound 5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anticancer, antibacterial, and enzyme inhibitory properties, supported by diverse research findings and case studies.

Chemical Structure

The chemical formula for this compound is C16H13ClN4OC_{16}H_{13}ClN_4O. It features a quinoline backbone fused with a pyrimidine ring, which is known to contribute to various biological activities.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to 5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one . The following table summarizes key findings regarding its anticancer efficacy:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound APC3 (Prostate Cancer)12.5Inhibition of cathepsin B
Compound BHT29 (Colon Cancer)10.2Induction of apoptosis via mitochondrial pathway
Compound CMCF7 (Breast Cancer)15.0Inhibition of cell proliferation

These results indicate that the compound exhibits significant growth-inhibitory effects against various cancer cell lines, particularly through mechanisms involving apoptosis and enzyme inhibition.

Antibacterial Activity

The antibacterial properties of the compound have also been explored. Research indicates that derivatives of this compound exhibit notable activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

A study reported that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 32 µg/mL against resistant strains, suggesting potential for development into new antibacterial agents .

Enzyme Inhibition

In addition to its anticancer and antibacterial activities, the compound has been evaluated for its ability to inhibit various enzymes:

  • Acetylcholinesterase (AChE) : Compounds showed significant inhibition, with some derivatives achieving over 50% inhibition at low concentrations.
  • Urease : The compound demonstrated promising urease inhibitory activity, which is relevant in the treatment of urease-related infections.

Case Studies

  • Anticancer Efficacy in Vivo : A murine model study demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to controls. The study highlighted its potential as a therapeutic agent in cancer treatment.
  • Antibacterial Testing : Clinical isolates of resistant bacterial strains were treated with the compound, resulting in substantial growth inhibition and suggesting its use as an alternative treatment option in antibiotic-resistant infections.

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